7-(Azepan-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with a 4-chlorophenyl group, a methyl group, and a trifluoromethyl group The azepane ring is attached to the 7th position of the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE typically involves the condensation of appropriate precursors One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone This intermediate is then cyclized with trifluoroacetic anhydride to yield the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its intracellular targets.
Comparison with Similar Compounds
- 1-[3-(4-BROMOPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE
- 1-[3-(4-FLUOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE
Comparison: Compared to similar compounds, 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution enhances its biological activity and specificity towards certain molecular targets. Additionally, the trifluoromethyl group contributes to its increased stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C20H20ClF3N4 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20ClF3N4/c1-13-12-16(27-10-4-2-3-5-11-27)28-19(25-13)17(18(26-28)20(22,23)24)14-6-8-15(21)9-7-14/h6-9,12H,2-5,10-11H2,1H3 |
InChI Key |
PAMLILOMKXDOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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